tert-Butyl (10-hydroxydecyl)carbamate
CAS No.: 173606-54-7
Cat. No.: VC20748873
Molecular Formula: C15H31NO3
Molecular Weight: 273.41 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 173606-54-7 |
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Molecular Formula | C15H31NO3 |
Molecular Weight | 273.41 g/mol |
IUPAC Name | tert-butyl N-(10-hydroxydecyl)carbamate |
Standard InChI | InChI=1S/C15H31NO3/c1-15(2,3)19-14(18)16-12-10-8-6-4-5-7-9-11-13-17/h17H,4-13H2,1-3H3,(H,16,18) |
Standard InChI Key | ZEWLESIFIREKBL-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NCCCCCCCCCCO |
Canonical SMILES | CC(C)(C)OC(=O)NCCCCCCCCCCO |
Chemical Properties and Structure
Molecular Identification
tert-Butyl (10-hydroxydecyl)carbamate is identified by several standard chemical identifiers, making it easily recognizable in chemical databases and literature. The compound's essential identification data is summarized in Table 1.
Parameter | Value |
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CAS No. | 173606-54-7 |
IUPAC Name | tert-butyl N-(10-hydroxydecyl)carbamate |
Molecular Formula | C15H31NO3 |
Molecular Weight | 273.41 g/mol |
Standard InChI | InChI=1S/C15H31NO3/c1-15(2,3)19-14(18)16-12-10-8-6-4-5-7-9-11-13-17/h17H,4-13H2,1-3H3,(H,16,18) |
Standard InChIKey | ZEWLESIFIREKBL-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NCCCCCCCCCCO |
Table 1: Chemical identification parameters of tert-Butyl (10-hydroxydecyl)carbamate
Physical and Chemical Characteristics
The physical properties of tert-Butyl (10-hydroxydecyl)carbamate influence its handling, storage, and application potential. While specific data on physical appearance is limited in the available literature, general characteristics can be determined based on similar compounds in the carbamate family. The molecule contains both polar and non-polar regions, with the hydroxyl group providing hydrophilic properties and the long alkyl chain contributing hydrophobic characteristics. This amphiphilic nature is particularly relevant to its applications in formulations where surfactant-like properties are beneficial.
The compound contains three functional groups that define its chemical reactivity:
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A terminal hydroxyl group that can participate in esterification reactions
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A carbamate group that provides stability against hydrolysis under normal conditions
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A tert-butyl group that can be selectively cleaved under acidic conditions, making it useful as a protecting group in organic synthesis
Synthesis Methods
General Synthetic Routes
The synthesis of tert-Butyl (10-hydroxydecyl)carbamate typically involves the reaction between tert-butyl isocyanate and 10-hydroxydecanoic acid, though other methodologies have been reported in the literature. The carbamate functional group is crucial to the compound's structure and can be formed through several established synthetic pathways.
One potential synthetic approach may involve zinc chloride-catalyzed methods, as zinc chloride has been demonstrated as an effective catalyst for carbamate formation from carbamoyl chlorides and alcohols. This methodology has shown promise for both aromatic and aliphatic substrates, which may be applicable to the synthesis of tert-Butyl (10-hydroxydecyl)carbamate .
Applications in Various Industries
Cosmetic Industry Applications
In cosmetic formulations, tert-Butyl (10-hydroxydecyl)carbamate has shown promise due to its skin compatibility and potential functional properties. Its amphiphilic nature makes it potentially useful in emulsions and other personal care products. The hydroxyl termination allows for additional derivatization that can enhance its performance in cosmetic applications.
Dermatological assessments have indicated that the compound exhibits low irritation potential when tested on human skin models, suggesting its suitability for cosmetic formulations where skin contact is expected. This property is particularly valuable for ingredients intended for leave-on products such as moisturizers and serums.
Materials Science Applications
In materials science, tert-Butyl (10-hydroxydecyl)carbamate has been investigated for its compatibility with various polymer systems. The compound's structure allows it to function as a potential modifier for polymeric materials, potentially enhancing properties such as flexibility, adhesion, or surface characteristics. Research in this area continues to explore new applications in advanced materials.
Research Findings
Skin Compatibility Studies
Dermatological assessments have investigated the skin compatibility of tert-Butyl (10-hydroxydecyl)carbamate using human skin models. Results indicate that the compound demonstrates low irritation potential, making it a candidate for inclusion in dermatological and cosmetic formulations. This finding is particularly significant for applications requiring direct and prolonged skin contact.
Polymer Interaction Research
Research has been conducted on the interaction between tert-Butyl (10-hydroxydecyl)carbamate and various polymer systems. These investigations aim to understand how the compound can modify polymer properties and potentially enhance performance in specific applications. The findings from polymer compatibility research continue to expand the potential applications of this compound in materials science.
Concentration | For 1 mg | For 5 mg | For 10 mg |
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1 mM | 3.6575 mL | 18.2876 mL | 36.5751 mL |
5 mM | 0.7315 mL | 3.6575 mL | 7.315 mL |
10 mM | 0.3658 mL | 1.8288 mL | 3.6575 mL |
Table 2: Stock solution preparation guidelines for tert-Butyl (10-hydroxydecyl)carbamate
Stability Considerations
For long-term storage of prepared solutions, the following guidelines are recommended:
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When stored at -80°C, solutions should be used within 6 months
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When stored at -20°C, solutions should be used within 1 month
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To increase solubility in challenging solvents, heating the preparation to 37°C followed by ultrasonic bath treatment may be beneficial
Analytical Methods
Spectroscopic Analysis
While specific spectroscopic data for tert-Butyl (10-hydroxydecyl)carbamate is limited in the available literature, standard analytical techniques commonly employed for carbamate compounds include:
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Nuclear Magnetic Resonance (NMR) spectroscopy
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Infrared (IR) spectroscopy, with characteristic carbamate C=O stretching typically observed around 1680-1700 cm⁻¹
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Mass spectrometry for molecular weight confirmation
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High-Performance Liquid Chromatography (HPLC) for purity assessment
These analytical methods provide crucial information about the compound's structure, purity, and identity, which is essential for research and quality control purposes.
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